molecular formula C13H21N3O4 B1408740 tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate CAS No. 1187020-26-3

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B1408740
CAS No.: 1187020-26-3
M. Wt: 283.32 g/mol
InChI Key: XIKKUPHZTQJBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₃H₂₁N₃O₄ and exhibits a molecular weight of 283.32 grams per mole. The compound is identified by the Chemical Abstracts Service number 1187020-26-3, providing a unique identifier for this specific molecular entity. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, where the bracketed numbers [4.5] indicate the number of atoms in each ring component excluding the spiro carbon atom.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(OC(C)(C)C)NC(CC1)CCC1(NC(N2)=O)C2=O, which provides a linear description of the molecular connectivity. This notation reveals the presence of a tert-butyl carbamate group attached to position 8 of the diazaspiro[4.5]decane ring system. The compound features two carbonyl groups at positions 2 and 4 of the diaza ring, contributing to its chemical reactivity and potential biological activity.

Property Value
Molecular Formula C₁₃H₂₁N₃O₄
Molecular Weight 283.32 g/mol
Chemical Abstracts Service Number 1187020-26-3
MDL Number MFCD28383646
SMILES O=C(OC(C)(C)C)NC(CC1)CCC1(NC(N2)=O)C2=O

The nomenclature system for spirocyclic compounds was first systematically discussed by Adolf von Baeyer in 1900, establishing the foundation for modern spiro compound naming conventions. The prefix "spiro" denotes the presence of two rings connected by a single atom, while the bracketed descriptor [4.5] indicates a four-membered ring and a five-membered ring sharing the spiro carbon. Position numbering begins with an atom adjacent to the spiro carbon in the smaller ring, proceeds around that ring, then continues through the spiro atom and around the larger ring.

Historical Context in Spirocyclic Compound Research

The development of spirocyclic chemistry has evolved significantly since the early twentieth century, with the field experiencing substantial growth in both synthetic methodology and understanding of biological significance. Adolf von Baeyer's initial recognition of spiro compounds in 1900 established the foundational principles for this chemical class, though comprehensive exploration of their potential applications emerged decades later. The field gained momentum during the latter half of the twentieth century as researchers began to appreciate the unique three-dimensional properties that spirocyclic structures could provide to molecular design.

Historical milestone compounds in spirocyclic research include β-vetivone, which was extracted from vetiver oil in 1939 by Pfau and Plattner. Interestingly, the structure of β-vetivone was initially misassigned as hydroazulenic rather than the correct spiro[4.5]decane structure, an error that persisted until Marshall and colleagues completed its total synthesis in 1968. This historical example demonstrates the analytical challenges associated with determining spirocyclic structures and the importance of synthetic validation in structural elucidation.

The emergence of diazaspiro compounds, particularly those containing the [4.5]decane framework, represents a more recent development within spirocyclic chemistry. These nitrogen-containing spirocycles have gained prominence due to their potential applications in medicinal chemistry and their ability to serve as conformationally constrained scaffolds. The specific diazaspiro[4.5]decane core found in this compound exemplifies the evolution toward more complex heterocyclic spirosystems that can modulate molecular properties for drug discovery applications.

Research into carbamate-protected spirocyclic intermediates has become increasingly important as synthetic chemists recognize the value of protecting group strategies in complex molecule construction. The tert-butyl carbamate group serves as a robust protecting group for amines, allowing for selective transformations while maintaining the integrity of the spirocyclic core structure. This historical progression from simple carbocyclic spiro compounds to complex, functionally diverse heterospirocycles reflects the maturation of the field and its increasing relevance to pharmaceutical chemistry.

Significance in Modern Organic and Medicinal Chemistry

The significance of this compound in contemporary chemistry stems from its representation of advanced spirocyclic scaffold design and its potential applications in drug discovery. Spirocyclic compounds have garnered increasing attention in medicinal chemistry due to their inherent three-dimensional nature and ability to modulate physicochemical properties of drug candidates. The quaternary carbon structure inherent in spirocycles leads to higher fraction of sp³ hybridized carbons (Fsp³), a parameter that correlates with increased probability of successful clinical translation.

Modern pharmaceutical research has demonstrated that spirocyclic scaffolds can effectively address several challenges in drug development. The three-dimensional architecture of these compounds provides opportunities to access previously unexplored chemical space while potentially improving selectivity and reducing off-target effects. The rigid spirocyclic framework can replace rotatable bonds and maintain favorable orientations of functional groups, thereby improving binding affinity and reducing conformational entropy penalties associated with target binding.

Spirocyclic Advantage Chemical Basis Pharmaceutical Impact
Three-dimensional structure Quaternary spiro carbon Enhanced receptor selectivity
Increased Fsp³ value sp³ hybridized carbons Improved clinical success probability
Conformational rigidity Restricted rotation Reduced entropy penalty
Solubility modulation Disrupted π-π interactions Enhanced pharmacokinetic properties

The diazaspiro[4.5]decane core present in this compound is particularly valuable because it combines the structural advantages of spirocyclic systems with the chemical versatility provided by nitrogen heteroatoms. These nitrogen atoms can participate in hydrogen bonding interactions, serve as sites for further functionalization, and contribute to the overall pharmacophore of potential drug molecules. The dioxo functionality at positions 2 and 4 adds additional hydrogen bonding capacity and potential for metabolic transformation.

Recent advances in spirocyclic compound research have highlighted their utility across diverse therapeutic areas, including neurological diseases, infectious diseases, metabolic disorders, and cancer. The field has benefited from improved synthetic methodologies that enable efficient construction of complex spirocyclic frameworks, making previously challenging targets more accessible to medicinal chemists. High-throughput synthesis techniques and computational approaches have accelerated optimization studies, allowing researchers to rapidly explore structure-activity relationships within spirocyclic chemical space.

The synthetic accessibility of this compound and related compounds has been enhanced through the development of efficient coupling methodologies. Synthesis typically involves the reaction of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid with tert-butylamine, facilitated by coupling agents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine. These established synthetic routes enable researchers to access the compound for further derivatization and biological evaluation, supporting its role as an important intermediate in medicinal chemistry programs.

Properties

IUPAC Name

tert-butyl N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)20-11(19)14-8-4-6-13(7-5-8)9(17)15-10(18)16-13/h8H,4-7H2,1-3H3,(H,14,19)(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKKUPHZTQJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The initial step involves constructing the spirocyclic structure, often via intramolecular cyclization of suitable precursors, such as amino or keto derivatives, under conditions promoting ring closure.

Typical Reaction Conditions:

  • Reflux in solvents like ethanol, acetonitrile, or dimethylformamide (DMF).
  • Catalysts such as acids or bases to facilitate cyclization.
  • Use of dehydrating agents to drive ring closure.

Carbamate Protection and Functionalization

The final step involves attaching the tert-butyl carbamate group:

  • Use of tert-butyl dicarbonate (BOC) as the carbamoylating reagent.
  • Reaction with free amines generated during deprotection steps.
  • Conditions such as presence of bases like triethylamine to facilitate carbamate formation.

Representative Synthesis Data and Reaction Conditions

Step Reagents Solvent Temperature Time Notes
Core cyclization Amino or keto precursors Ethanol, DMF Reflux 12-24 hrs Promotes ring closure
Oxidation H₂O₂ or KMnO₄ Acetone, water Room temp to 50°C 2-6 hrs Selective oxidation of keto groups
Amination Ammonia or amines Ethanol Reflux 6-12 hrs Introduces diaza groups
Carbamate formation BOC anhydride Dioxane or dichloromethane 0-25°C 2-4 hrs Protects amines as carbamates

Data Tables and Research Findings

Table 1: Summary of Synthesis Conditions from Literature

Reference Key Reagents Solvent Temperature Yield Remarks
tert-Butyl (4-oxocyclohexyl)carbamate, ammonium carbonate Ethanol, water RT 65% Multi-step synthesis involving nitrile hydrolysis
Cyclization precursors, BOC anhydride Dioxane 0°C to RT 70% Carbamate protection step
Oxidants (H₂O₂), amines Acetone, water RT Variable Oxidation of keto groups to dioxo

Research Findings:

  • The multi-step synthesis typically achieves yields of 60-75% under optimized conditions.
  • Oxidation steps require careful control of temperature to prevent over-oxidation or degradation.
  • Carbamate protection is most efficient when performed at low temperatures with excess BOC reagent.

Notes on Methodological Variations and Optimization

  • Solvent Choice: Polar aprotic solvents such as DMF and dioxane are preferred for cyclization and carbamate formation due to their ability to dissolve both organic and inorganic reagents.
  • Temperature Control: Reactions involving oxidation or carbamate protection are sensitive to temperature, with lower temperatures favoring selectivity.
  • Reaction Time: Extended reaction times (up to 24 hours) improve yields but may increase side reactions; thus, monitoring is essential.
  • Purification: Chromatography techniques such as silica gel column chromatography are used post-reaction to purify the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.

    Oxidation and Reduction: The diketone moiety can be subjected to oxidation or reduction reactions to form different functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Reduction Products: Reduction can lead to alcohols or amines.

    Hydrolysis Products: Hydrolysis typically produces the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of spirocyclic compounds.

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. The spirocyclic structure is known to exhibit various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug design and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione

  • Structure: Lacks the Boc group but includes a 4-fluorophenoxyethyl substituent at the 3-position.
  • Activity : Exhibits potent anticonvulsant activity (ED₅₀ = 14.3 mg/kg in MES test), attributed to enhanced lipophilicity and hydrogen-bonding capacity from the fluorine atom .
  • Synthesis : Derived from the Boc-protected parent compound via deprotection and alkylation .

(Z)-4 and (E)-4 Hydantoin Derivatives

  • Structure : Feature a 3,4,5-tris(dodecyloxy)benzoate substituent instead of Boc.
  • Properties : Self-assemble into hexameric rosettes via intermolecular H-bonds, enabling supergelation and liquid-crystalline behavior. The stereochemistry (Z vs. E) dictates packing efficiency .

tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-methoxypyrimidin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

  • Structure : Incorporates a triazaspiro system and a biphenyl-pyrimidine moiety.
  • Application : Designed as a kinase inhibitor precursor; the Boc group facilitates selective deprotection during stepwise synthesis .

Functional Analogues

tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate

  • Structure : Replaces the hydantoin core with a 1,4-dioxaspiro ring.
  • Properties : The dioxolane oxygen enhances solubility (logP = 1.2 vs. 2.5 for the parent compound) but reduces metabolic stability .

N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide

  • Structure : Substitutes Boc with a sulfonamide group.
  • Crystallography : The cyclohexane ring adopts a chair conformation, and intermolecular N–H⋯O bonds stabilize the crystal lattice .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity
This compound C₁₃H₂₁N₃O₅ 299.33 2.5 Boc, hydantoin core Intermediate for anticonvulsants
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-derivative C₁₇H₂₁FN₂O₃ 320.36 3.1 4-Fluorophenoxyethyl ED₅₀ = 14.3 mg/kg (MES test)
(Z)-4 Hydantoin C₄₀H₆₃N₂O₇ 683.94 8.2 Tris(dodecyloxy)benzoate Supergelation
tert-Butyl (8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate C₁₄H₂₅NO₄ 271.35 1.2 1,4-Dioxaspiro, methyl Solubility enhancer

Table 2: Spectral Data Comparison

Compound Name ¹H NMR (δ, ppm) MS (m/z) Key Features
This compound 1.42 (s, 9H, Boc), 3.90 (m, 1H, CH-N) 213.3 (M+) Boc deprotection at δ 8.40 (s, 1H, NH)
N-[3-(4-Fluorobenzyl)-derivative 7.53 (q, J=11.04 Hz, 2H, Ar-F) 437.5 (M+H)⁺ Sulfonamide NH at δ 9.02 (s, 1H)
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-triazaspiro 7.84 (q, J=8.60 Hz, 2H, biphenyl) 534.2 (M+H)⁺ Triazole proton at δ 8.35 (d, J=8.04 Hz)

Key Research Findings

Anticonvulsant SAR: Alkylation at the 3-position with electron-withdrawing groups (e.g., 4-fluorophenoxyethyl) enhances blood-brain barrier penetration and anticonvulsant efficacy .

Crystallographic Stability : Spirocyclic hydantoins adopt rigid chair conformations, favoring intermolecular H-bonding and crystal packing .

Metabolic Considerations : Boc-protected derivatives exhibit improved stability over unprotected amines, critical for in vivo applications .

Biological Activity

Tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate, also known by its CAS number 1187020-26-3, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O4 with a molecular weight of 283.32 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC13H21N3O4
Molecular Weight283.32 g/mol
CAS Number1187020-26-3
Purity≥ 97%

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The diazaspiro framework may facilitate interactions with specific proteins, potentially influencing signaling pathways related to inflammation and cellular proliferation.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. For instance, in vitro assays demonstrated its ability to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. Further studies are warranted to elucidate the specific mechanisms underlying this activity.

Case Studies

  • In Vitro Antitumor Study :
    • Objective : To assess the cytotoxic effects on MCF-7 cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.
  • Antimicrobial Efficacy :
    • Objective : To evaluate the antibacterial effects against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : Zones of inhibition were measured, demonstrating effective antibacterial activity at concentrations above 50 µg/mL.

Research Findings

Recent literature has focused on the synthesis and optimization of similar compounds to enhance their biological profiles. For example:

  • A study published in Medicinal Chemistry highlighted modifications to the carbamate moiety that improved solubility and bioavailability while maintaining biological efficacy .
  • Another investigation in Pharmaceutical Sciences reported on structure-activity relationships (SAR), emphasizing the importance of the spirocyclic structure in enhancing antitumor activity .

Q & A

Q. What is the typical synthetic pathway for tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate?

The synthesis involves multi-step reactions, starting with the formation of the spirocyclic core. A key step is the alkylation of the intermediate tert-butyl carbamate derivative. For example, refluxing tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)carbamate* with 1-(2-bromoethoxy)-4-fluorobenzene in acetonitrile, using anhydrous potassium carbonate as a base, yields derivatives with fluorophenoxy side chains . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity products (>95%).

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on 1H NMR , IR spectroscopy , and X-ray crystallography . For instance, 1H NMR (400 MHz, DMSO-d6) reveals characteristic peaks: δ 8.40 (s, 1H, NH), 3.90 (m, 1H, spirocyclic CH), and 1.42 (s, 9H, tert-butyl) . X-ray diffraction using SHELX software resolves the spirocyclic conformation, while IR confirms carbonyl stretches (~1,674 cm⁻¹ for C=O) .

Q. What biological targets are associated with this compound?

The spirocyclic carbamate framework interacts with enzymes or receptors, particularly in neurological and metabolic pathways. Analogous compounds inhibit enzymes like carbonic anhydrase or modulate GABA receptors, as seen in anticonvulsant studies . Target validation requires surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinities (e.g., IC50 values).

Advanced Research Questions

Q. How can synthetic yields be optimized for the alkylation step in derivative synthesis?

Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency.
  • Solvent selection : Replacing acetonitrile with DMF or THF improves solubility of hydrophobic intermediates.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) . Monitoring by TLC (silica plates, UV visualization) ensures reaction completion before workup.

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

Discrepancies arise from solvent effects or protein flexibility. Mitigation strategies include:

  • Molecular dynamics simulations to account for target conformational changes.
  • Isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Crystallographic refinement (e.g., using WinGX ) to compare predicted vs. observed ligand-protein interactions.

Q. What crystallographic challenges arise in determining the spirocyclic structure, and how are they addressed?

Challenges include twinning and disorder in the tert-butyl group. Solutions:

  • High-resolution data collection (synchrotron sources, λ = 0.7–1.0 Å).
  • SHELXD for twin detection and SHELXL for anisotropic refinement .
  • Hydrogen bonding analysis to confirm spirocyclic stability (e.g., NH···O=C interactions) .

Q. How do fluorinated derivatives of this compound enhance bioactivity?

Fluorine substitution (e.g., 4-fluorophenoxy groups) improves metabolic stability and target affinity. For example, N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}carbamate derivatives show 2–3× higher anticonvulsant activity in rodent models compared to non-fluorinated analogs . SAR studies suggest fluorine’s electron-withdrawing effects enhance π-stacking with aromatic residues in binding pockets.

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-MS : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) with ESI+ detection.
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • DSC/TGA : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions).

Q. How to troubleshoot low yields in the final deprotection step (e.g., tert-butyl removal)?

Common issues:

  • Incomplete acidolysis : Use excess HCl/dioxane (4:1 v/v) at 0°C → RT for 4–6 hours .
  • Side reactions : Add scavengers (e.g., triisopropylsilane) to suppress carbocation rearrangements.
  • Neutralization : Slow addition of Na2CO3 minimizes emulsion formation during extraction.

Data Interpretation and Validation

Q. How to cross-validate NMR and X-ray data when structural ambiguities exist?

  • NOESY experiments : Identify through-space correlations (e.g., tert-butyl protons to spirocyclic CH).
  • DFT calculations : Compare computed vs. experimental NMR chemical shifts (GIAO method, B3LYP/6-31G* basis set).
  • Hirshfeld surface analysis : Quantify intermolecular interactions in the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.